2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
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Overview
Description
2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is a bicyclic compound with a unique structure that includes two oxo groups and a nitrogen atom within a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of primary amines and formaldehyde with 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile in boiling ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxo groups, potentially leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The compound can act on enzymes and receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile: This compound has a similar bicyclic structure but includes additional methyl groups.
3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile: Another derivative with methyl substitutions.
Uniqueness
2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is unique due to its specific arrangement of oxo groups and the nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O2/c8-2-6-1-7(6,3-9)5(12)10-4(6)11/h1H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZYXZZEDIFHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(C(=O)NC2=O)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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